methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a bromothiophene moiety, a benzothiazole ring, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Bromothiophene Moiety: This step involves the bromination of thiophene followed by acylation to introduce the carbonyl group.
Coupling Reaction: The bromothiophene derivative is then coupled with the benzothiazole intermediate under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromothiophene and benzothiazole moieties suggests potential interactions with enzymes and receptors involved in biological processes. The fluoro substituent may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
- Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methoxy-1,3-benzothiazol-3-yl]acetate
- Methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Comparison: Compared to similar compounds, methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S2/c1-22-13(20)7-19-9-3-2-8(17)6-11(9)24-15(19)18-14(21)10-4-5-12(16)23-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKVOKPMVOPATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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